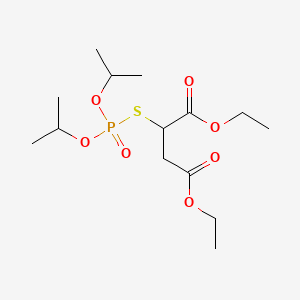

Di-iso-propyl malaoxon

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

25017-57-6 |

|---|---|

Molecular Formula |

C14H27O7PS |

Molecular Weight |

370.40 g/mol |

IUPAC Name |

diethyl 2-di(propan-2-yloxy)phosphorylsulfanylbutanedioate |

InChI |

InChI=1S/C14H27O7PS/c1-7-18-13(15)9-12(14(16)19-8-2)23-22(17,20-10(3)4)21-11(5)6/h10-12H,7-9H2,1-6H3 |

InChI Key |

QHSPDKYNDVADIS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC(C)C)OC(C)C |

Origin of Product |

United States |

Molecular Mechanisms of Di Iso Propyl Malaoxon Action

Primary Enzymatic Targets of Di-iso-propyl Malaoxon (B1675925)

Di-iso-propyl malaoxon primarily targets a class of enzymes known as serine hydrolases, leading to the disruption of normal nerve function. The most significant of these targets are acetylcholinesterase, butyrylcholinesterase, and carboxylesterases.

Acetylcholinesterase (AChE) Interactions

The principal toxicological effect of this compound is the inhibition of acetylcholinesterase (AChE). drugbank.com AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses, a process essential for terminating nerve signals. drugbank.compatsnap.com By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of cholinergic receptors, which results in muscle twitching, paralysis, and ultimately, respiratory failure in insects. patsnap.com

The interaction between this compound and AChE is a concentration-dependent and time-dependent process. nih.govresearchgate.net Studies have shown that malaoxon is a significantly more potent inhibitor of AChE than its parent compound, malathion (B1675926). nih.govresearchgate.net For instance, the concentration of malaoxon required to cause 50% inhibition (IC50) of bovine erythrocyte AChE is substantially lower than that of malathion. nih.govresearchgate.net The inhibitory potency is further influenced by the stereochemistry of the malaoxon molecule, with the (R)-enantiomer being a more potent AChE inhibitor than the (S)-enantiomer. nih.gov

The inhibition process involves an initial reversible binding of the inhibitor to the enzyme, followed by a first-order reaction that leads to the formation of an irreversibly inhibited enzyme. nih.gov The dissociation constant (KI) for the initial reversible complex and the first-order rate constant (k3) have been determined for the interaction of malaoxon with native AChE. nih.govresearchgate.net

Table 1: Inhibitory Parameters of Malaoxon on Acetylcholinesterase

| Parameter | Value | Enzyme Source | Reference |

| IC50 | (2.4 +/- 0.3) x 10⁻⁶ M | Free Bovine Erythrocyte AChE | nih.gov |

| IC50 | (3.4 +/- 0.1) x 10⁻⁶ M | Immobilized Bovine Erythrocyte AChE | nih.gov |

| KI | 5.6 x 10⁻⁶ M⁻¹ | Native AChE | nih.gov |

IC50 represents the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. KI is the dissociation constant for the initial reversible enzyme-inhibitor complex.

Butyrylcholinesterase Interactions

In vitro studies have demonstrated the inhibitory effects of malaoxon on BChE activity in various species. researchgate.net The sensitivity of BChE to malaoxon inhibition can vary between different animal species. researchgate.net

Carboxylesterase Inhibition

Carboxylesterases (CEs) are a group of enzymes that play a crucial role in the detoxification of various xenobiotics, including organophosphate insecticides. nih.govresearchgate.net They hydrolyze the ester bonds in these compounds, rendering them less toxic. nih.govresearchgate.net this compound can inhibit carboxylesterases, which is a significant interaction as it can potentiate the toxicity of the parent compound, di-iso-propyl malathion. nih.govnih.gov

By inhibiting CEs, this compound reduces the detoxification capacity of the organism, leading to a higher concentration of the active malaoxon metabolite and increased inhibition of AChE. nih.gov Isomalathion (B127745), an impurity often found in malathion formulations, is a potent inhibitor of carboxylesterases and can significantly enhance the toxicity of malathion by shifting the metabolic pathway towards the formation of the more toxic malaoxon. nih.govresearchgate.net The inhibitory potency of various organophosphates on human hepatic carboxylesterase has been studied, with chlorpyrifos-oxon showing the highest potency. nih.gov

Table 2: Inhibitory Potency of Various Organophosphates on Human Hepatic Carboxylesterase

| Compound | Ki (Inhibition Constant) | Type of Inhibition | Reference |

| Isomalathion | 0.6 µM | Noncompetitive | nih.gov |

| Chlorpyrifos (B1668852) | 7.5 µM | Mixed | nih.gov |

| Parathion (B1678463) | 50 µM | Mixed | nih.gov |

| Chlorpyrifos-oxon | 22 nM | - | nih.gov |

Ki is the inhibition constant, which indicates the concentration required to produce half-maximum inhibition.

Interactions with Other Serine Hydrolase Enzymes

Beyond the primary targets of AChE, BChE, and CEs, this compound has the potential to interact with other serine hydrolase enzymes in the body. nih.gov This broad reactivity is a characteristic of organophosphorus compounds. nih.gov Research has shown that malaoxon can inhibit other serine hydrolases, such as lysyl hydroxylase, an enzyme involved in collagen biosynthesis. nih.govnih.gov Direct inhibition of lysyl hydroxylase by malaoxon has been observed in vitro, suggesting a potential for a wider range of biochemical effects. nih.govnih.gov

Biochemical Basis of Enzyme Inhibition by this compound

The inhibition of serine hydrolases by this compound occurs through a specific and well-characterized biochemical mechanism.

Covalent Phosphorylation of Active Site Residues

The fundamental mechanism of inhibition by this compound is the covalent phosphorylation of a catalytically essential serine residue within the active site of the target enzyme. nih.govmdpi.com Serine hydrolases, including AChE, BChE, and CEs, possess a catalytic triad (B1167595) that includes a serine residue which acts as a nucleophile during the hydrolysis of their respective substrates. mdpi.commdpi.com

This compound, being a potent electrophile, reacts with the hydroxyl group of this active site serine. patsnap.com This reaction results in the formation of a stable, phosphorylated enzyme that is catalytically inactive. patsnap.comresearchgate.net The process effectively "ties up" the enzyme, preventing it from performing its normal physiological function. patsnap.com This irreversible inhibition of AChE is the primary cause of the neurotoxic effects observed with this compound exposure. nih.govmdpi.com The process of the inhibited enzyme becoming refractory to reactivation is known as "aging," which involves the dealkylation of an alkoxy group on the phosphoryl moiety. nih.gov

Characteristics of the Organophosphorus-Enzyme Adduct Formation

The interaction between this compound and acetylcholinesterase (AChE) is a progressive process that begins with the formation of a reversible enzyme-inhibitor complex. This initial binding is followed by the phosphorylation of a serine residue within the active site of the enzyme. mdpi.comnih.gov This covalent modification results in a stable but initially reactivatable OP-enzyme adduct. oup.commdpi.com

The formation of this adduct effectively inactivates the enzyme, preventing it from breaking down acetylcholine. mdpi.comnih.gov The strength of this inhibition can be quantified by parameters such as the dissociation constant (Kd) for the initial reversible complex and the phosphorylation rate constant (kp). nih.govnih.gov Studies have shown that different stereoisomers of malaoxon can exhibit varying potencies as AChE inhibitors. For instance, (R)-Malaoxon has been found to be a more potent inhibitor of rat brain acetylcholinesterase than its (S)-malaoxon counterpart. nih.gov

Table 1: Key Events in Organophosphorus-Enzyme Adduct Formation

| Step | Description | Nature of Interaction |

|---|---|---|

| 1. Reversible Binding | The organophosphorus compound, such as this compound, initially binds non-covalently to the active site of the acetylcholinesterase enzyme. | Reversible |

| 2. Phosphorylation | A covalent bond is formed between the phosphorus atom of the organophosphate and the hydroxyl group of a serine residue in the enzyme's active site. mdpi.comnih.gov | Covalent |

| 3. Inactivated Enzyme | The formation of this stable covalent adduct results in an inactivated enzyme that is unable to hydrolyze acetylcholine. mdpi.comnih.gov | Inactive |

Mechanistic Aspects of Enzyme "Aging" and Irreversible Inhibition

Following the initial phosphorylation of acetylcholinesterase, the organophosphorus-enzyme adduct can undergo a time-dependent process known as "aging". oup.comyoutube.com This process involves a chemical modification of the adduct, specifically the dealkylation of one of the alkoxy groups attached to the phosphorus atom. nih.govmdpi.com In the case of this compound, this would involve the loss of an isopropyl group.

This dealkylation reaction is significant because it converts the inhibited enzyme into a form that is refractory to reactivation by standard treatments like oximes. mdpi.comnih.gov The aged adduct forms a more stable, negatively charged structure that is resistant to nucleophilic attack, rendering the inhibition effectively irreversible. nih.govnih.gov The rate of aging can vary depending on the specific organophosphate compound. For some compounds, this process can be rapid, leading to a swift transition to a non-reactivatable state. nih.gov The mechanism of aging is thought to be facilitated by specific amino acid residues within the enzyme's active site that promote the cleavage of the O-C bond of the alkoxy group. oup.com

Table 2: Comparison of Unaged vs. Aged Enzyme Inhibition

| Characteristic | Unaged OP-Enzyme Adduct | Aged OP-Enzyme Adduct |

|---|---|---|

| Chemical State | Phosphorylated enzyme with intact alkyl groups. | Dealkylated phosphoryl enzyme with a negatively charged oxygen. nih.gov |

| Reactivatability | Can often be reactivated by nucleophilic agents like oximes. oup.commdpi.com | Resistant to reactivation by standard oxime therapy. mdpi.comnih.gov |

| Bond Stability | Covalent bond is susceptible to nucleophilic attack. | The adduct is stabilized, making it highly resistant to hydrolysis. researchgate.net |

| Consequence | Temporary inhibition of enzyme activity if treated promptly. | Permanent inactivation of the enzyme. youtube.com |

Molecular Consequences of Enzyme Inhibition in Biological Systems

Neurotransmitter Accumulation Dynamics

The primary and most direct consequence of acetylcholinesterase (AChE) inhibition by this compound is the accumulation of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. nih.govnih.gov Under normal physiological conditions, AChE rapidly hydrolyzes ACh into choline (B1196258) and acetic acid, thereby terminating its signaling effect. clevelandclinic.org When AChE is inhibited, this degradation process is blocked, leading to a buildup of ACh in the synaptic cleft. nih.govyoutube.com

This excess acetylcholine continuously stimulates both muscarinic and nicotinic acetylcholine receptors on the postsynaptic membrane. nih.govresearchgate.net The sustained presence of the neurotransmitter leads to a state of constant neuronal firing and receptor activation, disrupting the normal patterns of nerve impulse transmission. cabq.govepa.gov

Perturbations in Cholinergic System Function

The accumulation of acetylcholine disrupts the delicate balance of the cholinergic system, leading to widespread and varied physiological effects. The overstimulation of muscarinic receptors, found in various organs and the central nervous system, can lead to a range of symptoms. youtube.com In the central nervous system, the excessive cholinergic activity can cause sensory and behavioral disturbances, incoordination, and in severe cases, seizures and respiratory depression. mdpi.comepa.gov

Simultaneously, the overstimulation of nicotinic receptors, located at the neuromuscular junction and in autonomic ganglia, initially causes muscle fasciculations (twitching) but can progress to muscle weakness and flaccid paralysis due to a depolarizing block at the motor endplate. nih.govepa.gov This disruption of neuromuscular function can critically impair respiratory muscles, contributing to respiratory failure. nih.govepa.gov The widespread and uncontrolled activation of the cholinergic system ultimately leads to a state of cholinergic crisis, characterized by a cascade of systemic effects. nih.govresearchgate.net

Enzymatic Interaction and Inhibition Kinetics of Di Iso Propyl Malaoxon

Quantitative Assessment of Enzyme Inhibition

The inhibitory potential of di-iso-propyl malaoxon (B1675925) is quantified through several key parameters, including the half-maximum inhibitory concentration (IC50) and various kinetic constants that describe the interaction between the inhibitor and the enzyme.

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. It is a widely used metric to compare the potency of different inhibitors. For di-iso-propyl malaoxon, the IC50 value can vary depending on the specific enzyme and the conditions of the assay.

Studies have shown that the IC50 values for malaoxon, a closely related compound, differ significantly between species. For instance, the IC50 values for malaoxon in rodents were found to be 30-80% of those in fish, indicating a higher sensitivity in rodents. nih.gov Specifically, research on the inhibition of acetylcholinesterase (AChE) by malaoxon in ten different species revealed a wide range of sensitivities. The least sensitive species was Rana catesbeiana (bullfrog), while the most sensitive was Pteromalus puparum (a parasitic wasp), with the former being nearly 102 times less sensitive than the latter. nih.gov

For free bovine erythrocyte acetylcholinesterase, the IC50 value for malaoxon has been determined to be (2.4 ± 0.3) x 10⁻⁶ M. tandfonline.comnih.gov When the enzyme was immobilized, the IC50 value was slightly higher at (3.4 ± 0.1) x 10⁻⁶ M. tandfonline.comnih.gov

Table 1: IC50 Values for Malaoxon Inhibition of Acetylcholinesterase

| Enzyme Source | Condition | IC50 Value (M) |

|---|---|---|

| Bovine Erythrocytes | Free | (2.4 ± 0.3) x 10⁻⁶ |

| Bovine Erythrocytes | Immobilized | (3.4 ± 0.1) x 10⁻⁶ |

For the interaction of malaoxon with bovine erythrocyte acetylcholinesterase, the dissociation constant for the initial reversible complex (KI) was determined to be 5.6 x 10⁻⁶ M⁻¹. tandfonline.comnih.gov The determination of these kinetic constants provides a more comprehensive picture of the enzyme-inhibitor interaction than the IC50 value alone. For instance, the bimolecular inhibition constant (Ki) for malaoxon was found to be 30-50% greater in rodents than in fish. nih.gov This difference was attributed to both a higher association constant (KA) and a higher phosphorylation constant (kp) in rodents. nih.gov

Table 2: Kinetic Parameters for Malaoxon Inhibition of Bovine Erythrocyte Acetylcholinesterase

| Parameter | Value |

|---|---|

| Dissociation Constant (KI) | 5.6 x 10⁻⁶ M⁻¹ |

Comparative Enzyme Inhibition Studies

The inhibitory effects of this compound are not uniform across different species or even across different types of esterases within the same organism. These differences are crucial for understanding the selective toxicity of this compound.

Significant variations in the sensitivity of acetylcholinesterase to malaoxon have been observed across different species. As mentioned earlier, fish are generally more sensitive to malathion (B1675926) and malaoxon than rodents. nih.gov This is in contrast to their relative resistance to parathion (B1678463) and paraoxon (B1678428). nih.gov The differences in AChE sensitivity to malaoxon among ten studied species were found to be smaller than the differences observed for paraoxon. nih.gov While the sensitivity of AChE to paraoxon varied by a factor of 2417 between the least and most sensitive species, the sensitivity to malaoxon varied by a factor of approximately 102. nih.gov

Interestingly, the acetylcholinesterase of Cavia porcellus (guinea pig) was found to be very sensitive to paraoxon but insensitive to malaoxon, suggesting that malaoxon is more selective for this species compared to paraoxon. nih.govresearchgate.net These species-specific differences in enzyme sensitivity are a key factor in the differential toxicity of organophosphates.

Modulation of this compound's Inhibitory Potency

The inhibitory potency of this compound can be influenced by several factors, including the presence of other compounds and the specific stereochemistry of the inhibitor.

Research has shown that the simultaneous exposure of acetylcholinesterase to malaoxon and its isomerization product, isomalathion (B127745), can lead to additive or antagonistic effects depending on their concentrations. nih.gov At lower concentrations, an additive inhibitory effect was observed, while at higher concentrations, the effect became antagonistic. nih.gov

Furthermore, the stereochemistry of malaoxon plays a significant role in its inhibitory activity. Studies on the enantiomers of malaoxon revealed that (R)-malaoxon is a more potent inhibitor of rat brain acetylcholinesterase than (S)-malaoxon. nih.gov This highlights the importance of the three-dimensional structure of the inhibitor in its interaction with the enzyme's active site.

Synergistic and Antagonistic Interactions with Co-occurring Chemical Entities

Detailed studies concerning the synergistic or antagonistic effects of this compound when present with other chemical compounds are not available in the public scientific domain. General principles of pesticide interactions suggest that such effects are possible and can significantly alter the toxicological profile of a substance. arxiv.orgnih.gov However, without specific experimental data for this compound, any discussion would be speculative. For related compounds like malathion, interactions with other organophosphates such as chlorpyrifos (B1668852) and diazinon (B1670403) have been shown to produce synergistic effects on acetylcholinesterase inhibition. nih.gov

Influence of Related Impurities and Transformation Products on Enzyme Activity

There is no available data detailing the specific impurities that may arise during the synthesis or storage of this compound, nor on its potential transformation products in biological or environmental systems. For the related compound malathion, it is well-documented that impurities such as isomalathion can significantly increase toxicity by inhibiting carboxylesterases, which are enzymes responsible for detoxification. nih.govnih.gov Transformation of malathion to its more toxic oxygen analog, malaoxon, is a critical activation step. nih.govnih.gov However, no analogous information exists for this compound.

Due to the lack of specific research on this compound, no data tables can be generated.

Neurobiological Investigations of Di Iso Propyl Malaoxon in Preclinical Models

In Vitro Neurobiological Models

In vitro models are indispensable tools for dissecting the specific cellular and molecular responses to neurotoxicants. These systems allow for the isolation of particular cell types and the controlled application of compounds to study their direct effects, independent of systemic metabolism.

Primary neuronal cultures, derived directly from brain tissue, offer a physiologically relevant model for studying neurotoxicity. Research on malaoxon (B1675925), a closely related compound to Di-iso-propyl malaoxon, has utilized primary cultures of mouse cortical neurons. These studies have demonstrated that malaoxon induces a concentration- and time-dependent decrease in cell viability. While specific studies on this compound in primary hippocampal neuron cultures were not identified in the reviewed literature, the established protocols for isolating and culturing hippocampal neurons from newborn rats provide a viable platform for future investigations into the compound's effects on this critical brain region associated with learning and memory. youtube.comresearchgate.net

Neuroblastoma and astrocytoma cell lines are widely used in neurotoxicology research due to their human origin and ease of culture. The human neuroblastoma SH-SY5Y cell line has been employed in studies assessing the neurotoxicity of organophosphates. For instance, these cells have been used as a detection system to measure the passage of malaoxon through in vitro blood-brain barrier models by quantifying the inhibition of acetylcholinesterase. nih.govoup.comoup.com Studies on the parent compound, malathion (B1675926), have shown that it can induce concentration-dependent cytotoxicity in differentiated SH-SY5Y cells. nih.govresearchgate.net Furthermore, research on paraoxon (B1678428), another organophosphate, has utilized SH-SY5Y cells to investigate changes in protein expression following exposure. nih.gov

The human astrocytoma cell line, CCF-STTG1, is a valuable tool for studying the effects of neurotoxicants on glial cells, which play a critical role in supporting neuronal function and responding to injury. cytion.comatcc.org While specific studies on the direct effects of this compound on CCF-STTG1 cells are not prevalent in the current literature, these cells are frequently used to assess the cytotoxicity of various compounds. researchgate.netresearchgate.net For example, they have been used to study the apoptotic effects of other potential anti-cancer compounds. nih.gov Given the known impact of other organophosphates on astrocyte function, the CCF-STTG1 cell line represents an important model for future research into the glio-toxic effects of this compound.

The blood-brain barrier (BBB) is a critical interface protecting the central nervous system. In vitro models of the BBB are used to study how neurotoxicants might compromise this barrier. These models typically consist of co-cultures of brain microvascular endothelial cells and astrocytes. oup.com The integrity of the in vitro BBB is often assessed by measuring the transendothelial electrical resistance (TEER). nih.govresearchgate.netmdpi.comresearchgate.net

A study comparing two different in vitro BBB models, one using bovine brain microvascular endothelial cells (BMEC) and the other using rat brain microvascular endothelial cells (RBE4), both co-cultured with rat astrocytes, investigated the effects of malaoxon. nih.govoup.comoup.com The results indicated that both models responded to neurotoxicants, but with differing sensitivities. oup.com Malaoxon, at a concentration of 1µM, was shown to reduce TEER in these models, indicating a disruption of barrier integrity. researchgate.net This demonstrates the utility of such models in assessing the potential for this compound to affect the protective barrier of the brain.

Molecular and Cellular Neurobiological Endpoints

Investigating the molecular and cellular endpoints of neurotoxicity provides insight into the specific mechanisms by which compounds like this compound exert their effects. These endpoints include measures of cell death, as well as more subtle changes in cell structure and function.

A fundamental aspect of neurotoxicity assessment is the determination of cell viability and the mechanisms of cytotoxicity. Studies on malaoxon in primary cortical neurons have shown a significant reduction in cell viability that is dependent on both the concentration of the compound and the duration of exposure.

Research on the parent compound, malathion, in human liver carcinoma (HepG2) cells suggests that cytotoxicity at higher concentrations may be mediated through oxidative stress, as evidenced by the production of malondialdehyde (MDA), a marker of lipid peroxidation. nih.gov In differentiated SH-SY5Y neuroblastoma cells, malathion has also been shown to induce significant concentration-dependent cytotoxicity. nih.govresearchgate.net The table below summarizes findings on the cytotoxicity of malathion in different cell lines.

Table 1: Cytotoxicity of Malathion in Various Cell Lines

| Cell Line | Exposure Duration | Effect on Cell Viability | Reference |

|---|---|---|---|

| HepG2 (Human Liver Carcinoma) | 48 hours | Cytotoxic at higher concentrations (e.g., 35% viability at 18 mM) | nih.gov |

| Differentiated SH-SY5Y (Human Neuroblastoma) | Not specified | Significant concentration-dependent cytotoxicity (p < 0.001) | nih.govresearchgate.net |

Beyond cell death, neurotoxicants can induce subtle but significant changes in neuronal morphology, which can have profound effects on neural circuit function. One critical aspect of neuronal morphology is neurite outgrowth, the process by which neurons form axons and dendrites.

Studies on malathion have demonstrated that it can hamper neurite outgrowth in N2a mouse neuroblastoma cells in a dose-dependent manner. nih.gov For example, treatment with 1 mM malathion for 8 hours resulted in a significant reduction in neurite length. researchgate.net Furthermore, research on diazinon (B1670403) and its active metabolite, diazoxon, has shown that these organophosphates can impair the ability of astrocytes to support neurite outgrowth in primary hippocampal neurons. nih.gov This effect was linked to increased oxidative stress in the astrocytes and a decrease in the levels of fibronectin, an important extracellular matrix protein for neurite extension. nih.gov The addition of exogenous fibronectin was able to prevent the inhibition of neurite outgrowth caused by diazinon and diazoxon. nih.gov These findings suggest that a potential mechanism of this compound neurotoxicity could involve the disruption of glial-neuronal interactions that are essential for proper neuronal development and connectivity.

Table 2: Effects of Organophosphates on Neurite Outgrowth

| Compound | Cell System | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Malathion | N2a neuroblastoma cells | Reduced neurite length | Not specified | nih.govresearchgate.net |

Table of Chemical Compounds

Dynamics of Neurotransmission and Receptor Function

This compound, an organophosphate, primarily exerts its neurotoxic effects through the potent and often irreversible inhibition of acetylcholinesterase (AChE). mdpi.comnih.gov AChE is a critical enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) at cholinergic synapses and neuromuscular junctions. mdpi.com Inhibition of AChE by this compound leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic acetylcholine receptors. nih.govregulations.gov This overstimulation disrupts normal neurotransmission, leading to a cascade of downstream effects. nih.gov

The interaction with acetylcholine receptors is a key aspect of this compound's neurobiological impact. The excessive acetylcholine concentration leads to the continuous stimulation of both muscarinic and nicotinic receptors. nih.gov Stimulation of muscarinic receptors can lead to symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis, while overstimulation of nicotinic receptors at the neuromuscular junction can cause muscle fasciculations, cramping, and paralysis. nih.gov In the central nervous system, this overstimulation contributes to seizures and respiratory depression. nih.gov

Studies have investigated the differential effects on various receptor subtypes. For instance, research on other organophosphates has shown that they can indirectly cause dysfunction of M2 muscarinic receptors on airway nerves, leading to hyperreactivity, independent of AChE inhibition. plos.org While direct antagonism of muscarinic or nicotinic receptors by the organophosphate itself is not the primary mechanism, the consequences of their overstimulation are central to the observed neurotoxicity. plos.orgnih.gov

Interactive Table: Impact of this compound on Cholinergic Neurotransmission

| Parameter | Effect | Consequence |

| Acetylcholinesterase (AChE) Activity | Potent and irreversible inhibition mdpi.comnih.gov | Accumulation of acetylcholine in the synapse regulations.gov |

| Muscarinic Receptor Activation | Overstimulation nih.gov | Salivation, lacrimation, gastrointestinal issues nih.gov |

| Nicotinic Receptor Activation | Overstimulation nih.gov | Muscle fasciculations, cramping, paralysis nih.gov |

| Central Nervous System | Cholinergic overstimulation | Seizures, respiratory depression nih.gov |

Aberrations in Energy Homeostasis

Exposure to this compound can lead to significant disturbances in cellular energy homeostasis, particularly within the brain. The brain is an organ with high energy demands, making it vulnerable to disruptions in mitochondrial function. frontiersin.org Organophosphates, including malaoxon, have been shown to induce mitochondrial dysfunction, which can impair the cell's ability to produce ATP. mdpi.com

The overstimulation of cholinergic receptors, a primary consequence of this compound exposure, places a high metabolic demand on neurons. To restore ionic gradients following depolarization, neurons consume large amounts of ATP. johnshopkins.edu The sustained neuronal firing induced by excess acetylcholine can therefore lead to a rapid depletion of energy reserves.

Furthermore, studies on related organophosphates have demonstrated direct effects on mitochondrial bioenergetics. These compounds can inhibit mitochondrial complex I activity, a key component of the electron transport chain. mdpi.com This inhibition disrupts the process of oxidative phosphorylation, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS). The resulting oxidative stress can further damage cellular components, including mitochondria, creating a vicious cycle of energy depletion and cellular damage.

Neuroinflammation Markers and Pathways

Neuroinflammation is a critical component of the neurotoxic effects induced by this compound. researchgate.net Exposure to organophosphates triggers the activation of glial cells, such as microglia and astrocytes, which are the resident immune cells of the central nervous system. researchgate.net This activation leads to the release of a variety of pro-inflammatory mediators. nih.gov

Research has shown that exposure to malathion, which is metabolized to malaoxon, can lead to increased expression of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). researchgate.net These cytokines can mediate neuronal damage and contribute to the cognitive impairments observed following organophosphate exposure. researchgate.net

The activation of microglia is a key event in the neuroinflammatory cascade. nih.gov Activated microglia can release a host of cytotoxic substances, including reactive oxygen species (ROS) and nitric oxide, in addition to pro-inflammatory cytokines. nih.gov This inflammatory environment can contribute to neuronal cell death and the progression of neurodegenerative processes. nih.govnih.gov The signaling pathways involved in this process often include nuclear factor-kappa B (NF-κB), a key regulator of the inflammatory response. nih.gov

Intracellular Calcium Dysregulation in Neural Cells

This compound exposure leads to significant disruptions in intracellular calcium (Ca2+) homeostasis, a critical signaling pathway in neurons. nih.gov The overstimulation of nicotinic and muscarinic acetylcholine receptors contributes to this dysregulation. nih.gov Activation of certain subtypes of these receptors can directly or indirectly lead to an influx of extracellular Ca2+ or the release of Ca2+ from intracellular stores, such as the endoplasmic reticulum (ER). nih.govnih.gov

The sustained increase in intracellular Ca2+ levels can activate a number of downstream signaling pathways that can be detrimental to the neuron. mdpi.com These include the activation of proteases, such as calpains, and phospholipases, which can degrade cellular components. nih.gov Elevated Ca2+ can also lead to mitochondrial dysfunction and the induction of apoptosis, or programmed cell death. mdpi.com

In preclinical models, malaoxon-induced convulsions have been associated with increased brain tissue Ca2+ levels in various regions, including the frontal cortex, caudate, thalamus, piriform cortex, and hippocampus. nih.gov This increase in intracellular Ca2+ is a key factor in the excitotoxicity and neuronal injury observed following exposure to this compound. nih.gov The dysregulation of Ca2+ signaling is a central mechanism by which this organophosphate exerts its neurotoxic effects. nih.govfrontiersin.org

Gene Expression Profiling in Neurobiological Contexts

Gene expression profiling has provided valuable insights into the molecular mechanisms underlying the neurotoxicity of this compound. Transcriptomic analyses of brain tissue from animals exposed to malathion have revealed alterations in the expression of numerous genes involved in critical neuronal processes. nih.gov

These studies have identified changes in genes associated with synaptic transmission and plasticity, neuronal survival and death, and various signaling pathways. nih.gov For example, pathways such as the MAPK, PI3K-Akt, and NF-κB signaling pathways, which are crucial for cell survival, inflammation, and stress responses, have been shown to be altered following exposure. nih.gov

Furthermore, gene expression studies have highlighted the impact on genes related to neurodegenerative diseases, suggesting a potential link between organophosphate exposure and the long-term risk of these disorders. nih.gov The analysis of gene expression provides a comprehensive view of the cellular response to this compound, revealing a complex network of interacting pathways that contribute to its neurobiological effects. While specific gene expression profiling data for "this compound" is limited, studies on its parent compound, malathion, offer significant understanding.

In Vivo Preclinical Neurobiological Models

Rodent models, particularly rats and mice, are extensively used to investigate the neurobiological effects of this compound. nih.govfrontiersin.orgnih.gov These models allow for the detailed examination of the compound's impact on the central and peripheral nervous systems in a living organism.

In rats, studies have demonstrated that exposure to malaoxon can induce convulsions and neuronal injury, particularly in brain regions like the cortex and hippocampus. nih.gov These studies have also been instrumental in elucidating age-related differences in susceptibility, with older rats showing increased sensitivity to the neurotoxic effects of malaoxon. nih.gov Research in rats has also focused on the inhibition of acetylcholinesterase in different brain regions and the resulting behavioral and histopathological changes. nih.govfrontiersin.org

Mouse models have also been crucial in understanding the neurotoxic and neurodegenerative consequences of exposure. nih.govuh.edu Studies in mice have shown that malathion exposure can lead to neuronal cell death, reduced dendritic spine density, and astrogliosis. nih.gov These models have also been used to investigate the role of neuroinflammation and oxidative stress in the observed neurotoxicity. researchgate.netnih.gov Both rat and mouse models provide invaluable platforms for dissecting the complex mechanisms of this compound neurotoxicity and for exploring potential therapeutic interventions.

Interactive Table: Key Findings from Rodent Models Exposed to Malaoxon/Malathion

| Model | Brain Region | Key Neurobiological Finding | Reference |

| Old Male Rats | Piriform cortex, thalamus, frontal cortex, cerebellum | Transient and persistent decreases in cerebral inositol (B14025) levels. nih.gov | nih.gov |

| Old Male Rats | Frontal cortex, caudate, thalamus, piriform cortex, hippocampus | Increased brain Ca2+ levels. nih.gov | nih.gov |

| Convulsing Old Male Rats | Cortex, hippocampus, subcortical structures | Early neuronal injury. nih.gov | nih.gov |

| Male Albino Rats (Wistar strain) | Hippocampus, corpus striatum, cerebellum, cerebral cortex | Inhibition of acetylcholinesterase (AChE) and neuropathy target esterase (NTE). nih.gov | nih.gov |

| C57BL/6 Male Mice | Brain | Increased astrogliosis, neuronal cell death, reduced NeuN expression, decreased dendritic spine density. nih.gov | nih.gov |

| C57BL/6 Male Mice | Brain | Reduced levels of GST and GSH antioxidants, and inhibited acetylcholinesterase activity. nih.gov | nih.gov |

Based on a comprehensive review of the available scientific literature, a detailed article focusing solely on the neurobiological investigations of This compound in preclinical models cannot be generated. The existing body of research does not provide specific data for this particular isopropyl analog of malaoxon.

The vast majority of preclinical studies on malaoxon investigate the diethyl ester form, known simply as malaoxon , which is the primary toxic metabolite of the widely used organophosphate insecticide, malathion. This research covers various exposure paradigms, effects on brain esterase activity, and developmental neurotoxicity.

However, specific studies detailing the neurobiological outcomes of acute, subchronic, or chronic exposure, the assessment of brain esterase activity, or developmental neurobiological effects for the This compound analog are not present in the available literature. Therefore, it is not possible to construct a scientifically accurate article that adheres to the requested outline for this specific chemical compound.

To provide a comprehensive report, research data specific to this compound would be required. All compound names mentioned in this response are listed in the table below.

Metabolic Transformations and Biotransformation Pathways of Di Iso Propyl Malaoxon

Enzymatic Activation Pathways

The primary activation pathway for phosphorothioate (B77711) compounds like the parent Di-iso-propyl malathion (B1675926) is an oxidative conversion.

The transformation of the parent compound, Di-iso-propyl malathion, into its more potent oxygen analog (oxon), Di-iso-propyl malaoxon (B1675925), is a bioactivation step catalyzed by the Cytochrome P450 (CYP) monooxygenase system. nih.gov This desulfuration reaction involves the replacement of a sulfur atom with an oxygen atom (P=S to P=O). The resulting oxon is a significantly more potent inhibitor of key enzymes like acetylcholinesterase compared to its parent thiophosphate compound. nih.gov

Research on the analogous compound, malathion, has identified specific human CYP isoforms responsible for this conversion. nih.gov Studies using human liver microsomes (HLMs) have demonstrated that at lower, more environmentally relevant concentrations, CYP1A2 is the primary enzyme catalyzing malaoxon formation, with a lesser contribution from CYP2B6. nih.govnih.gov At higher concentrations, CYP3A4 also plays a relevant role in the bioactivation process. nih.govnih.gov This metabolic activation is a conserved pathway across many organophosphate pesticides. nih.gov The generation of the oxon metabolite is considered a bioactivation reaction because the oxon is a much more potent inhibitor of B-esterases than the parent compound. nih.gov

Detoxification and Hydrolytic Pathways

Concurrent with bioactivation, Di-iso-propyl malaoxon and its parent compound undergo extensive detoxification through several hydrolytic and conjugation pathways. These reactions are generally faster in mammals than in insects, contributing to the selective toxicity of the parent insecticide.

The most significant detoxification pathway for malathion and its analogs is hydrolysis by carboxylesterases (CE). doi.orgnih.gov These enzymes rapidly break down the compound by cleaving its ester bonds, a reaction that directly competes with the P450-catalyzed activation to the toxic oxon form. nih.govnih.gov The activity of carboxylesterases can significantly reduce the amount of malaoxon available to exert toxic effects. doi.org

Hydrolysis of the di-iso-propyl succinate (B1194679) esters yields less toxic, water-soluble metabolites, such as the corresponding mono- and dicarboxylic acid derivatives. nih.gov Studies on human hepatic carboxylesterase activity with malathion have shown a relatively low level of inter-individual variation. nih.govnih.gov While specific kinetic data for the di-iso-propyl variant is not available, research on other esters has shown that the structure of the alcohol moiety (like the isopropyl group) can sterically affect the rate of hydrolysis by carboxylesterases. nih.gov

Table 1: Kinetic Parameters of Human Hepatic Carboxylesterase (hCE) Activity with Malathion (Diethyl analog) This table presents data for malathion as a proxy to illustrate the typical kinetic profile of carboxylesterase-mediated hydrolysis.

| Kinetic Phase | Parameter (Km) | Value Range (µM) | Reference |

|---|---|---|---|

| High-Affinity | Km1 | 0.25 - 0.69 | nih.gov |

| Low-Affinity | Km2 | 10.3 - 26.8 | nih.gov |

Paraoxonase-1 (PON1), a serum enzyme associated with high-density lipoproteins (HDL), plays a crucial role in the detoxification of various organophosphorus compounds, including malaoxon. nih.govnih.govmdpi.com PON1 is a hydrolase that can metabolize the toxic oxon, breaking it down into less harmful products. nih.govmdpi.com If malaoxon is not degraded by hepatic paraoxonase or carboxylesterases, it can escape the liver and inhibit its target enzymes throughout the body. nih.gov The activity of PON1 is highly variable among individuals, which can be a factor in susceptibility to organophosphate toxicity. mdpi.com

Another detoxification route involves the action of Glutathione (B108866) S-transferases (GSTs). These enzymes catalyze the conjugation of glutathione to various xenobiotics. In the case of organophosphates like this compound (which contains O-methyl groups on the phosphate (B84403) moiety, similar to malathion), GSTs can mediate the demethylation of the phosphate ester. cdc.gov This process results in the formation of demethyl malathion derivatives, which are less toxic and more readily excreted. cdc.gov Studies in insects have confirmed that specific GSTs play a significant role in the detoxification of malathion. nih.gov

The hydrolytic cleavage of the di-iso-propyl ester linkages on the succinate portion of the molecule is the primary detoxification mechanism, as previously mentioned in the context of carboxylesterase activity (Section 5.2.1). This reaction is pivotal because it prevents the accumulation of the parent compound and its toxic oxon metabolite. The hydrolysis, catalyzed by A- and B-esterases (carboxylesterases), leads to the formation of malathion monocarboxylic and dicarboxylic acids. nih.gov These resulting acidic metabolites are more water-soluble than the parent compound, which facilitates their elimination from the body, primarily through urine. nih.gov

Table 2: Key Enzymes in the Biotransformation of this compound and its Parent Compound

| Enzyme Family | Specific Enzyme(s) (from analog studies) | Metabolic Role | Pathway | Reference |

|---|---|---|---|---|

| Cytochrome P450 | CYP1A2, CYP2B6, CYP3A4 | Converts P=S to P=O, forming the active oxon metabolite. | Activation | nih.govnih.gov |

| Carboxylesterases (CE) | hCE-1, hCE-2 | Hydrolyzes the di-iso-propyl succinate esters to form carboxylic acid derivatives. | Detoxification | nih.govnih.govnih.gov |

| Paraoxonase | PON1 | Hydrolyzes the active oxon (malaoxon) metabolite. | Detoxification | nih.govnih.govmdpi.com |

| Glutathione S-Transferases (GSTs) | Delta Class (in insects) | Catalyzes the demethylation of the phosphate ester moiety. | Detoxification | cdc.govnih.gov |

Comparative Biotransformation Across Diverse Species

The metabolic fate of malaoxon, the toxic oxon metabolite of malathion, varies significantly across different species, which is a key determinant of its selective toxicity. These differences are most pronounced when comparing mammals and insects.

Interspecies Differences in Metabolic Efficiency (e.g., Mammalian vs. Insect)

The primary factor underlying the differential toxicity of malathion and its metabolite malaoxon between mammals and insects is the rate of detoxification, primarily mediated by carboxylesterase enzymes. orst.edu

In mammals, carboxylesterases are highly active, particularly in the liver and blood serum (in some species), and efficiently hydrolyze the ester linkages of both the parent compound, malathion, and its more toxic metabolite, malaoxon. orst.edunih.gov This rapid breakdown converts them into water-soluble and significantly less toxic metabolites, such as malathion monocarboxylic and dicarboxylic acids, which are then readily excreted. nih.govdrugbank.com While mammals do convert malathion to the more potent malaoxon through cytochrome P450 (CYP450) oxidation, the detoxification via carboxylesterases is so efficient that it outpaces the bioactivation process. youtube.com This results in a low systemic concentration of malaoxon, accounting for the relatively low toxicity of malathion to mammals and birds. orst.eduyoutube.com

In contrast, insects generally possess lower levels of carboxylesterase activity. orst.edu This reduced metabolic capacity means that the conversion of malathion to malaoxon occurs at a rate that overwhelms the insect's ability to detoxify it. youtube.com The resulting accumulation of malaoxon leads to potent inhibition of acetylcholinesterase (AChE), disruption of the nervous system, and ultimately, death. nih.govnih.gov This metabolic difference is the cornerstone of malathion's selective toxicity as an insecticide. youtube.com Insect resistance to malathion is often linked to the evolution of higher levels of carboxylesterase activity. orst.edu

| Factor | Mammals | Insects |

|---|---|---|

| Primary Metabolic Pathway | Rapid detoxification via carboxylesterase hydrolysis. orst.edunih.gov | Bioactivation to malaoxon via CYP450 oxidation. nih.govyoutube.com |

| Carboxylesterase Activity | High, leading to efficient breakdown of malathion and malaoxon. orst.edu | Low, leading to inefficient detoxification. orst.edu |

| Malaoxon Accumulation | Low systemic levels. youtube.com | High systemic levels, leading to toxicity. youtube.com |

| Resulting Toxicity | Relatively low. orst.edudrugbank.com | High. nih.govyoutube.com |

Conservation of Metabolic Pathways in Vertebrates

The general metabolic pathways for organophosphate pesticides like malathion and its metabolites are broadly conserved across vertebrate species. nih.gov The biotransformation process in vertebrates, including humans and various animal models like rats, follows a similar sequence of enzymatic reactions. nih.gov

The primary pathways are:

Oxidative Desulfuration: Cytochrome P450 enzymes, primarily in the liver, catalyze the conversion of the parent phosphorothioate (malathion) into its oxygen analog, or "oxon" (malaoxon). nih.govresearchgate.net This is a bioactivation step, as the oxon form is a much more potent inhibitor of acetylcholinesterase. nih.govhmdb.ca

Hydrolysis: This is the main detoxification route.

Carboxylesterases: These enzymes hydrolyze the carboxyl ester bonds of malathion and malaoxon, producing malathion monocarboxylic acid (MCA) and malathion dicarboxylic acid (DCA), which are significantly less toxic. nih.govcdc.gov

A-esterases (Paraoxonases): These enzymes can also hydrolyze the active oxon metabolite, contributing to its detoxification. nih.gov

Glutathione S-transferase (GST) Mediated Dealkylation: Another detoxification pathway involves the removal of methyl groups from the phosphate moiety. nih.gov

Metabolite Identification and Excretion Profiling in Research

The analysis of metabolites in biological samples is crucial for assessing exposure and understanding the toxicokinetics of the parent compound.

Analysis of Urinary Metabolite Profiles

Following exposure to malathion, a suite of metabolites is rapidly excreted in the urine. oup.comcdc.gov Analysis of these urinary metabolites is the primary method for biomonitoring human exposure. The parent compound, malathion, is rarely detected in urine. orst.edu

The major urinary metabolites include:

Malathion monocarboxylic acid (MCA): Typically the most abundant metabolite found in urine, resulting from the hydrolysis of one of the two ethyl ester linkages by carboxylesterases. nih.goviiab.me

Malathion dicarboxylic acid (DCA): Formed by the hydrolysis of both ester linkages. nih.goviiab.me It is important to note that DCA can also be an environmental degradation product of malathion, so its presence in urine may not exclusively indicate metabolic processing. iiab.me

Dialkyl Phosphates (DAPs): These are breakdown products of the phosphate portion of the molecule. For malathion, the relevant DAPs include dimethyl phosphate (DMP) and dimethyl thiophosphate (DMTP). oup.com

Malaoxon itself is generally considered a minor metabolite in urine because it is either rapidly hydrolyzed by carboxylesterases or binds to its target enzymes. drugbank.comnih.gov After an oral dose in human volunteers, metabolites are detectable in urine within hours, with nearly 70% of the dose excreted as metabolites within 48 hours. nih.gov

| Metabolite | Abbreviation | Origin | Significance in Urine |

|---|---|---|---|

| Malathion monocarboxylic acid | MCA | Carboxylesterase hydrolysis of one ester bond. nih.gov | Primary and most abundant urinary metabolite. nih.gov |

| Malathion dicarboxylic acid | DCA | Carboxylesterase hydrolysis of both ester bonds. nih.gov | Significant metabolite; can also be an environmental degradate. iiab.me |

| Dimethyl phosphate | DMP | Hydrolysis of the phosphate ester bond of the oxon form. oup.com | Common non-specific biomarker for organophosphate exposure. |

| Dimethyl thiophosphate | DMTP | Hydrolysis of the phosphate ester bond of the thion form. oup.com | Common non-specific biomarker for organophosphate exposure. |

| Malaoxon | - | CYP450 oxidation of malathion. nih.gov | Minor metabolite, usually found at very low levels. drugbank.comnih.gov |

Environmental and Chemical Degradation Pathways of Di Iso Propyl Malaoxon

Hydrolytic Degradation Processes

Hydrolysis is a significant chemical degradation pathway for organophosphate compounds like malaoxon (B1675925). researchgate.netcdc.gov This process involves the cleavage of chemical bonds by the addition of water.

Influence of pH on Hydrolysis Kinetics

The rate of hydrolysis of malaoxon is highly dependent on the pH of the surrounding medium. epa.gov Generally, organophosphate esters exhibit increased hydrolysis rates at higher pH levels. researchgate.net For malaoxon, hydrolysis is considerably more rapid in alkaline conditions compared to acidic or neutral environments. epa.gov

Studies have shown that the half-life of malaoxon decreases significantly as the pH increases. For instance, at a pH of 5, the half-life of malaoxon is reported to be 32 days, while at a pH of 9, it decreases dramatically to 0.16 days. epa.gov This indicates that alkaline-catalyzed hydrolysis is a much more efficient degradation pathway than neutral or acid-catalyzed hydrolysis.

Interactive Data Table: Effect of pH on Malaoxon Half-Life

| pH | Half-Life (days) | Degradation Rate |

| 5 | 32 | Slow |

| 9 | 0.16 | Rapid |

| Data sourced from a registrant-submitted study (MRID 46396601) as cited in environmental fate reviews. epa.gov |

This pH dependency is a critical factor in predicting the persistence of malaoxon in various environmental compartments. In acidic soils or water bodies, malaoxon can persist for longer periods, whereas in alkaline environments, it is expected to degrade more quickly. epa.gov

Mechanisms of Ester Hydrolysis and Phosphorothionate (P-S) Hydrolysis

The hydrolysis of organophosphate esters like malaoxon can occur at two primary sites: the ester linkages and the phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bond. acs.orgnih.gov In the case of malaoxon, which is an oxon analogue, the key hydrolytic cleavages involve the P-O and the carboxyl ester bonds. nih.gov

The hydrolysis of the carboxyl ester groups is a detoxification pathway, as it leads to the formation of less toxic mono- and dicarboxylic acids. orst.eduepa.gov This reaction is catalyzed by carboxylesterase enzymes in biological systems and can also occur abiotically. researchgate.net The fundamental mechanism for the alkaline hydrolysis of the P-O bond in organophosphates is generally considered to be a nucleophilic substitution reaction, where a hydroxide (B78521) ion attacks the electrophilic phosphorus atom. acs.org

For phosphorothionate (P=S) compounds, from which malaoxon is derived, hydrolysis can involve the cleavage of the P-S bond. nih.govscielo.org.mx However, in malaoxon (a P=O compound), the analogous bond is a P-O bond. The hydrolysis of this bond is a key step in the degradation of the parent compound. researchgate.net The rate of P-S bond hydrolysis in related compounds has been found to be significantly slower than P-O bond hydrolysis under similar conditions. acs.org

Oxidative Degradation Processes

Oxidation is another major pathway for the degradation of organophosphate compounds. These processes can be initiated by photolysis, chemical oxidants, or biological systems. nih.govnih.gov

Photolytic Degradation via Ultraviolet (UV) Irradiation and Ozonation

Malaoxon can be formed from the photolytic degradation of malathion (B1675926), particularly in the presence of UV irradiation. cdc.govresearchgate.net Conversely, UV irradiation can also contribute to the degradation of malaoxon itself. researchgate.net Studies have shown that UV treatment can lead to the formation of products such as dimethyl phosphate (B84403) and diethyl succinate (B1194679) from the degradation of malathion and its intermediates. researchgate.net The half-life of malathion under UV irradiation has been reported as 4.53 hours, with malaoxon being one of the identified intermediate products. researchgate.net

Ozonation is a highly effective oxidative process for degrading organophosphates. researchgate.netnih.gov The reaction of malathion with ozone rapidly produces malaoxon. nih.govresearchgate.net Further ozonation can lead to the degradation of malaoxon. researchgate.net The half-life of malathion under ozonation has been measured at 2.37 hours. researchgate.net The presence of water vapor can enhance the formation of certain degradation products during the ozonation of malathion particles. nih.gov

Chemical Oxidation Mechanisms (e.g., by Hypochlorites, Isocyanuric Acids)

Chemical oxidants are used in water treatment processes and can also contribute to the degradation of pesticides in the environment. researchgate.net Chlorine, in the form of hypochlorites, can catalyze the oxidation of malathion to malaoxon. epa.gov

Studies have investigated the degradation of malathion using various chemical oxidants, including sodium hypochlorite, calcium hypochlorite, and chlorinated isocyanuric acids (monochloride-isocyanuric acid, dichloroiso-cyanuric acid, and trichloroisocyanuric acid). researchgate.net These treatments lead to the degradation of the parent compound, with trichloroisocyanuric acid (TCICA) and dichloroisocyanuric acid (DCICA) showing notable effectiveness. The half-lives of malathion when treated with 1.5% TCICA and 1.5% DCICA were 6.64 hours and 8.84 hours, respectively. researchgate.net The degradation products identified from these chemical oxidation methods included O,O-dimethyl hydrogen phosphorothioate (B77711) and diethyl succinate. researchgate.net

Oxidative Desulfurization Pathways

The conversion of malathion to malaoxon is a key example of an oxidative desulfurization reaction. envipath.orgethz.ch This process involves the replacement of the sulfur atom double-bonded to the phosphorus (P=S) with an oxygen atom (P=O). taylorandfrancis.com This transformation is significant because malaoxon is a more potent inhibitor of acetylcholinesterase than malathion. orst.edu

This bioactivation is primarily mediated by cytochrome P450 enzymes in living organisms. orst.edutaylorandfrancis.com The mechanism is thought to involve the formation of a phosphooxythirane intermediate, which then releases a reactive sulfide (B99878) species, resulting in the formation of malaoxon. taylorandfrancis.com Abiotic oxidative desulfurization can also occur in the environment, driven by photo-oxidation or reaction with chemical oxidants. nih.govepa.gov

Biodegradation Mechanisms

The breakdown of organophosphate compounds like malaoxon in the environment is significantly driven by microbial activity. Microorganisms have evolved sophisticated pathways to utilize these xenobiotic compounds as nutrient sources, effectively detoxifying contaminated ecosystems.

Microbial Degradation Pathways and Associated Organisms (e.g., Pseudomonas aeruginosa)

A diverse range of microorganisms capable of degrading malathion and its metabolite malaoxon have been isolated from various environments, including soil and marine sediments. The bacterium Pseudomonas aeruginosa has been identified as a potent degrader, capable of utilizing malathion as a sole source of carbon and phosphorus. rsc.org Studies have shown that various Pseudomonas species, along with bacteria from the genera Bacillus, Acinetobacter, Arthrobacter, Micrococcus, and Rhizobium, are proficient in breaking down malathion. nih.govmdpi.com

Recent research has also identified novel bacteria from unique environments, such as Pseudidiomarina homiensis and Pseudidiomarina sp., isolated from deep-sea hydrothermal sediments. nih.gov These strains demonstrated the ability to completely degrade high concentrations of malathion within 36 hours. nih.gov The primary biodegradation pathway initiated by these organisms involves the hydrolysis of the molecule's ester bonds. nih.govcdc.gov This initial step is crucial as it typically leads to a significant reduction in the compound's toxicity. Some bacteria degrade the pesticide co-metabolically, requiring an additional nutrient source, while others can mineralize the compound completely. mdpi.comnih.gov

Enzymatic Contributions of Microbial Carboxylesterases to Degradation

The microbial degradation of malaoxon is predominantly an enzymatic process, with carboxylesterases (CEs) playing a central role. mdpi.com These enzymes, belonging to the hydrolase family, catalyze the cleavage of the ester linkages within the malaoxon molecule. mdpi.com This hydrolysis is the most critical step in the detoxification pathway. cdc.gov

The genomes of effective malathion-degrading bacteria, such as Pseudidiomarina species, have been found to contain a large number of genes encoding for carboxylesterases. nih.gov The action of these enzymes on the parent compound, malathion, leads to the formation of malathion monocarboxylic acid and subsequently malathion dicarboxylic acid. nih.govmdpi.com This enzymatic action effectively breaks down the structure of the pesticide, initiating a cascade of further degradation into simpler, less toxic compounds. mdpi.com Besides carboxylesterases, other enzymes like phosphatases and oxidoreductases are also involved in the complete mineralization of the organophosphate. mdpi.com

Characterization of Degradation Products

Understanding the transformation of malaoxon is critical for assessing its environmental fate. Research has focused on identifying the breakdown products and the speed at which this degradation occurs under various conditions.

Identification of Intermediate and Terminal Degradation Products

The degradation of malathion and malaoxon proceeds through several identifiable intermediate compounds before reaching terminal products. The primary pathway for malathion involves its oxidation to malaoxon and hydrolysis via carboxylesterases. epa.gov

Key degradation products identified in laboratory and field studies include:

Malaoxon : The initial, more toxic oxidation product of malathion. epa.gov

Malathion α-monocarboxylic acid and β-monocarboxylic acid : Formed by the hydrolysis of one of the two ethyl ester groups of malathion. epa.gov

Malathion dicarboxylic acid : Formed by the hydrolysis of both ethyl ester groups. epa.gov

Butanedioic acid (Succinic acid) : A further breakdown product observed in cultures of Pseudomonas aeruginosa.

Ethyl methyl-methyl phosphonate : Another metabolite identified during the degradation process.

Phosphothionates and Demethyl-malathion : Resulting from phosphatase activity. nih.gov

In studies involving bacterial consortia, intermediate metabolites like diethyl fumarate (B1241708) and trimethyl thiophosphate have also been detected and subsequently degraded. mdpi.com

Interactive Table: Identified Degradation Products of Malathion/Malaoxon

| Precursor Compound | Degradation Product | Formation Pathway | Reference |

| Malathion | Malaoxon | Oxidation | epa.gov |

| Malathion | Malathion α/β-monocarboxylic acid | Carboxylesterase Hydrolysis | epa.gov |

| Malathion | Malathion dicarboxylic acid | Carboxylesterase Hydrolysis | epa.gov |

| Malathion | Diethyl fumarate | Hydrolysis/Metabolism | mdpi.com |

| Malathion | Trimethyl thiophosphate | Metabolism | mdpi.com |

| Malaoxon | Butanedioic acid | Microbial Degradation | |

| Malaoxon | Ethyl methyl-methyl phosphonate | Microbial Degradation |

Computational Investigations of Degradation Pathways and Kinetics

Computational chemistry, particularly using Density Functional Theory (DFT), has emerged as a tool to investigate the mechanisms and kinetics of pesticide degradation. digitellinc.com While specific computational studies on di-iso-propyl malaoxon are absent, research on malathion provides valuable insights. rsc.org

These theoretical studies help to:

Elucidate the underlying mechanisms of how degradants like the hydroxide ion (OH⁻) and hydroxyl radical (OH•) react with the organophosphate molecule. digitellinc.comrsc.org

Compare the competitiveness of different degradation pathways, such as alkaline hydrolysis versus radical-induced degradation. rsc.orgrsc.org

Calculate the energy barriers for various reaction steps, which helps in predicting which pathways are favored under specific environmental conditions (e.g., temperature, pH). rsc.org

Findings suggest that alkaline (OH⁻) and radical (OH•) degradation pathways have varying levels of effectiveness at different stages of the breakdown process. rsc.org This implies that a combination of conditions might be necessary for the complete and efficient remediation of malathion and its byproducts. rsc.org Such computational work is crucial for designing more effective, targeted strategies for environmental decontamination. rsc.org

Environmental Half-Life Research

The environmental persistence of a chemical is often described by its half-life, the time it takes for 50% of the initial amount to degrade. The half-life of malaoxon is highly dependent on environmental conditions, particularly pH.

In Water: Malaoxon's stability is significantly influenced by pH. In acidic water (pH 5), its hydrolysis half-life is 32 days. However, in alkaline conditions (pH 9), it degrades much more rapidly, with a half-life of just 0.16 days (approximately 4 hours). epa.gov

In Soil: Under aerobic soil conditions, microbially-mediated metabolism is a primary route of dissipation. The half-life of malaoxon in aerobic soil is generally short, often less than one day, which is similar to its parent compound, malathion. epa.gov

These values indicate that while malaoxon can persist in acidic environments, it is quickly broken down in neutral to alkaline soils and waters, largely due to a combination of chemical hydrolysis and microbial action. epa.gov

Interactive Table: Environmental Half-Life of Malaoxon

| Environment | Condition | Half-Life | Reference |

| Water | pH 5 | 32 days | epa.gov |

| Water | pH 9 | 0.16 days | epa.gov |

| Soil | Aerobic Metabolism | < 1 day | epa.gov |

Advanced Analytical Methodologies for Di Iso Propyl Malaoxon Research

Chromatographic Techniques for Compound Separation and Identification

Chromatography is a fundamental technique for separating and identifying components within a mixture. nih.gov In the context of di-iso-propyl malaoxon (B1675925) research, various chromatographic methods are utilized to achieve high resolution and sensitivity.

Gas Chromatography (GC) with Selective Detectors (e.g., ECD, NPD, FPD)

Gas chromatography (GC) is a principal method for the detection of organophosphate compounds like malaoxon and its metabolites. cdc.govnih.gov This technique is often coupled with selective detectors to enhance sensitivity and specificity. Commonly used detectors include:

Electron Capture Detector (ECD): The ECD is highly sensitive to electrophilic compounds, making it suitable for detecting halogenated compounds and certain organophosphates.

Nitrogen-Phosphorus Detector (NPD): The NPD, also known as a thermionic specific detector (TSD), is particularly sensitive to compounds containing nitrogen and phosphorus, which is a key characteristic of di-iso-propyl malaoxon. cdc.govnih.gov

Flame Photometric Detector (FPD): The FPD is highly specific for sulfur- or phosphorus-containing compounds, operating in either phosphorus or sulfur mode. cdc.govnih.gov In the context of this compound, the phosphorus mode is utilized. cdc.govnih.govepa.gov

The sample preparation for GC analysis typically involves extraction with an organic solvent and subsequent purification to remove interfering substances. cdc.gov For some metabolites, a derivatization step may be necessary prior to GC analysis. cdc.gov

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Structural Elucidation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection and identification power of mass spectrometry. indexcopernicus.com This combination allows for both the quantification and structural elucidation of this compound. nih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity and is capable of identifying compounds even in complex matrices at low concentrations. nih.gov

GC-MS methods have been developed for the determination of malathion (B1675926) and its metabolites in various samples. indexcopernicus.com These methods often involve liquid-liquid extraction for sample preparation, followed by analysis on a capillary column. indexcopernicus.com The high specificity of the mass detector allows for the unequivocal identification of the analyte. indexcopernicus.com

High-Performance Liquid Chromatography (HPLC) and Rapid Resolution Liquid Chromatography (RRLC)

High-performance liquid chromatography (HPLC) is another cornerstone technique for the analysis of organophosphate compounds. fao.orgnih.gov Reversed-phase HPLC, in particular, is frequently used for the separation of malaoxon and its related compounds. fao.orgnih.gov The separation is typically achieved on a C18 column with a gradient elution of acetonitrile (B52724) and water. nih.gov

Recent advancements have led to the development of methods using normal-phase HPLC (NP-HPLC) for the determination of malathion. researchgate.net Additionally, specialized columns, such as those with embedded ionic and hydrophobic groups, can be employed to fine-tune the separation of malathion and its impurities, offering LC/MS compatibility. sielc.com Chiral HPLC methods have also been developed to separate the enantiomers of malathion and malaoxon. nih.gov

HPLC/MS/MS with Isotope Dilution for Metabolite Analysis

The coupling of high-performance liquid chromatography with tandem mass spectrometry (HPLC/MS/MS) provides a highly sensitive and specific method for the analysis of this compound and its metabolites. nih.gov The use of isotope dilution mass spectrometry (IDMS) in conjunction with HPLC/MS/MS is a powerful technique for quantifying urinary metabolites of pesticides. nih.govnih.gov This approach involves adding a known amount of a stable isotope-labeled analog of the analyte to the sample as an internal standard. scripps.edu This allows for accurate quantification by correcting for any sample loss during preparation and analysis. cdc.gov

This method offers high accuracy and precision, with low limits of detection, making it suitable for biomonitoring studies. nih.gov An advantage of this technique is that it often does not require derivatization of the analytes. cdc.gov

HPLC-Electrospray-Quadrupole Time-of-Flight (QqTOF) Mass Spectrometry

High-performance liquid chromatography combined with electrospray ionization and quadrupole time-of-flight mass spectrometry (HPLC-ESI-QqTOF-MS) is an advanced analytical technique that offers high-resolution mass analysis. nih.govnih.gov This allows for the accurate determination of the elemental composition of analytes and provides detailed structural information through fragmentation patterns. nih.goviupac.org

QqTOF-MS is known for its high resolving power, which helps to minimize false-positive results when analyzing complex mixtures. researchgate.net This technique has been successfully applied to the analysis of various compounds, providing reliable identification and quantification.

Spectroscopic and Other Advanced Analytical Approaches

Beyond chromatographic techniques, other spectroscopic methods play a role in the characterization of this compound. Mass spectrometry, in its various forms, is a key tool for structural elucidation. nih.govnist.gov The mass spectrum of malaoxon provides a unique fragmentation pattern that serves as a fingerprint for its identification. nist.gov

Advanced mass spectrometric techniques, such as electrospray ionization mass spectrometry (ESI-MS), have been used to study the interaction of organophosphate compounds with proteins. nih.gov These studies provide insights into the mechanisms of action of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Impurity Profiling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation and purity assessment of chemical compounds, including this compound. It provides detailed information about the chemical environment of individual atoms within a molecule. In the context of impurity profiling, NMR allows for the identification and quantification of contaminants without the need for a reference standard for each specific impurity. sigmaaldrich.com

The process involves dissolving the this compound sample in a deuterated solvent and acquiring a high-resolution spectrum, typically for proton (¹H NMR) and carbon-13 (¹³C NMR). The chemical shifts (δ) of the signals in the spectrum are characteristic of the electronic environment of the nuclei. Impurities in the sample, such as residual solvents from synthesis or purification steps, will produce their own distinct signals in the NMR spectrum. sysu.edu.cn By comparing the observed signals to established tables of chemical shifts for common laboratory solvents and reagents, these impurities can be readily identified. illinois.eduresearchgate.net For instance, the presence of solvents like acetone, diethyl ether, or dichloromethane (B109758) can be confirmed by their characteristic peaks. pitt.edu The integration of these signals relative to the signals of the main compound allows for the quantification of the impurity levels.

Below is a table of common laboratory solvents and their approximate ¹H NMR chemical shifts in Chloroform-d (CDCl₃), a frequently used NMR solvent. The presence of these peaks in a spectrum of this compound would indicate contamination. sigmaaldrich.comsysu.edu.cn

Interactive Table: ¹H NMR Chemical Shifts of Common Impurities in CDCl₃ Users can filter by compound or sort by chemical shift.

| Compound | Chemical Formula | Typical ¹H Chemical Shift (δ, ppm) in CDCl₃ | Signal Multiplicity |

|---|---|---|---|

| Acetone | C₃H₆O | 2.17 | Singlet |

| Acetonitrile | C₂H₃N | 2.10 | Singlet |

| Dichloromethane | CH₂Cl₂ | 5.30 | Singlet |

| Diethyl ether | (C₂H₅)₂O | 3.48 (quartet), 1.21 (triplet) | Quartet, Triplet |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 8.02, 2.97, 2.86 | Singlet, Singlet, Singlet |

| Toluene | C₇H₈ | 7.29-7.17 (multiplet), 2.36 (singlet) | Multiplet, Singlet |

| 2-Propanol | C₃H₈O | 4.19 (multiplet), 1.18 (doublet) | Multiplet, Doublet |

Ultraviolet-Diode Array Detection (UV-DAD) in Chromatographic Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the analysis of this compound. When coupled with an Ultraviolet-Diode Array Detector (UV-DAD), also known as a Photodiode Array (PDA) detector, HPLC becomes a highly specific and versatile analytical tool. shimadzu.com This setup allows for the separation of this compound from other compounds in a mixture based on their differential partitioning between a stationary phase and a mobile phase. nih.gov

The UV-DAD detector measures the absorbance of UV-Vis light across a wide range of wavelengths simultaneously as the separated components exit the chromatography column. shimadzu.com This has two major advantages. First, it allows for the selection of the optimal wavelength for detection of this compound, maximizing sensitivity. Second, and more importantly for research applications, it provides a complete UV spectrum for each peak in the chromatogram. nih.gov This spectral information serves as a secondary confirmation of the analyte's identity and can be used to assess peak purity. shimadzu.com If a chromatographic peak contains more than one co-eluting compound, the UV spectra taken at different points across the peak will not be identical, indicating impurity. shimadzu.com

The data table below illustrates hypothetical results from an HPLC-UV-DAD analysis designed to separate this compound from a potential precursor (malathion) and a degradation product.

Interactive Table: HPLC-UV-DAD Chromatographic Data Users can sort by retention time or UV max.

| Compound | Retention Time (min) | λmax (nm) | Peak Purity Index |

|---|---|---|---|

| Malathion | 4.8 | 215 | >0.999 |

| This compound | 6.2 | 225 | >0.999 |

| Degradation Product A | 3.5 | 240 | >0.999 |

Enzyme Activity Assays Utilizing Spectrophotometric Methods

To investigate the biochemical activity of this compound, enzyme activity assays are employed. As an organophosphate, this compound is expected to be an inhibitor of acetylcholinesterase (AChE). Spectrophotometric methods provide a continuous and quantitative measure of enzyme activity, making them ideal for studying the kinetics of inhibition.

A common method is the Ellman's assay, which uses a chromogenic reagent like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). In this assay, AChE hydrolyzes a substrate (e.g., acetylthiocholine). The product of this reaction, thiocholine, then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which strongly absorbs light at a wavelength of 412 nm. A spectrophotometer is used to measure the increase in absorbance at this wavelength over time, which is directly proportional to the enzyme's activity.

When an inhibitor like this compound is introduced, it binds to AChE and reduces its catalytic activity. This results in a slower rate of color development. By measuring the enzyme activity at various concentrations of the inhibitor, a dose-response curve can be generated to determine the potency of this compound, often expressed as the half-maximal inhibitory concentration (IC₅₀).

The following table shows representative data from such an experiment.

Interactive Table: Acetylcholinesterase Inhibition by this compound Users can sort by concentration or inhibition percentage.

| This compound Conc. (nM) | Rate of Absorbance Change (mAU/min) | Percent Inhibition (%) |

|---|---|---|

| 0 (Control) | 100.0 | 0 |

| 1 | 85.2 | 14.8 |

| 10 | 65.0 | 35.0 |

| 50 | 49.5 | 50.5 |

| 100 | 30.1 | 69.9 |

Method Validation and Sensitivity Considerations in Research Applications

For research applications involving this compound, it is critical that the analytical methods used are properly validated to ensure the reliability and accuracy of the data. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. Key validation parameters include linearity, sensitivity (LOD and LOQ), accuracy, and precision. epa.govresearchgate.net

Linearity: This establishes the concentration range over which the analytical method provides results that are directly proportional to the concentration of the analyte. It is typically demonstrated by a high correlation coefficient (e.g., R² > 0.99) for a calibration curve. nih.gov

Sensitivity: The sensitivity of a method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. epa.gov For trace analysis of this compound, methods with low LOD and LOQ values (e.g., in the parts-per-billion range) are required. epa.gov